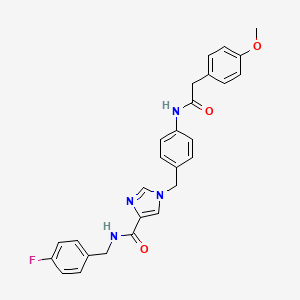

N-(4-fluorobenzyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25FN4O3/c1-35-24-12-6-19(7-13-24)14-26(33)31-23-10-4-21(5-11-23)16-32-17-25(30-18-32)27(34)29-15-20-2-8-22(28)9-3-20/h2-13,17-18H,14-16H2,1H3,(H,29,34)(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUJBOJCIPRIKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Overview and Key Challenges

The target compound features a 1H-imidazole-4-carboxamide core substituted with a 4-fluorobenzyl group at the N1 position and a 4-(2-(4-methoxyphenyl)acetamido)benzyl group at the C1 position. Key synthetic challenges include:

- Regioselective functionalization of the imidazole ring.

- Efficient coupling of fluorinated and methoxy-substituted aromatic moieties.

- Preservation of stereochemical integrity during amide bond formation.

Recent advances in one-pot multicomponent reactions (MCRs) and transition metal-catalyzed C–H activation have streamlined the synthesis of such polyfunctional imidazoles.

Stepwise Preparation Methodology

Synthesis of the Imidazole-4-Carboxylic Acid Intermediate

The imidazole core is typically constructed via cyclocondensation reactions. A modified El-Saghier protocol employs ethyl cyanoacetate (1 ), ethyl glycinate hydrochloride (2 ), and 4-fluorobenzylamine (3 ) under solvent-free conditions at 70°C for 2 hours:

Reaction Scheme 1

Ethyl cyanoacetate + Ethyl glycinate hydrochloride + 4-Fluorobenzylamine

→ N-(4-Fluorobenzyl)imidazole-4-carboxylate (**4**)

Optimization Data

| Entry | Molar Ratio (1:2:3) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 1:1:1 | 70 | 2 | 75 |

| 2 | 1:1.2:1.2 | 70 | 2 | 90 |

| 3 | 1:1.5:1 | 70 | 3 | 85 |

Increasing the equivalents of ethyl glycinate hydrochloride and amine to 1.2:1.2 improved yields to 90% by ensuring complete consumption of intermediates. The product is hydrolyzed to imidazole-4-carboxylic acid (5 ) using 2M NaOH in ethanol (80°C, 4 h, 92% yield).

Introduction of the 4-(2-(4-Methoxyphenyl)acetamido)benzyl Side Chain

The acetamido-benzyl substituent is installed via a two-step sequence:

Synthesis of 2-(4-Methoxyphenyl)acetyl Chloride (6)

4-Methoxyphenylacetic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C for 1 hour, followed by reflux for 3 hours (95% yield).

Amide Coupling with 4-Aminobenzyl Alcohol

A solution of 6 in DCM is added dropwise to 4-aminobenzyl alcohol and triethylamine (TEA) at 0°C. The mixture is stirred for 12 hours at room temperature, yielding 4-(2-(4-methoxyphenyl)acetamido)benzyl alcohol (7 ) (88% yield).

Critical Parameters

- Molar Ratio : 1:1.1 (acid chloride:amine) minimizes unreacted starting material.

- Base : TEA effectively scavenges HCl, preventing side reactions.

Alkylation of the Imidazole Core

The imidazole nitrogen at position 1 is alkylated using 7 under Mitsunobu conditions:

Reaction Scheme 2

Imidazole-4-carboxylic acid (**5**) + 4-(2-(4-Methoxyphenyl)acetamido)benzyl alcohol (**7**)

→ 1-(4-(2-(4-Methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxylic acid (**8**)

A mixture of 5 , 7 , triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) is stirred at 0°C for 30 minutes, then warmed to 25°C for 24 hours. The reaction achieves 78% yield, with unreacted 5 recoverable via aqueous workup.

Carboxamide Formation with 4-Fluorobenzylamine

The carboxylic acid (8 ) is converted to the carboxamide via a mixed anhydride method:

Procedure

- 8 is treated with isobutyl chloroformate in THF at -15°C in the presence of N-methylmorpholine (NMM).

- 4-Fluorobenzylamine is added, and the reaction is stirred for 6 hours at 0°C.

- The product is purified via recrystallization from ethanol/water (1:1), yielding N-(4-fluorobenzyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide (9 ) (85% yield).

Analytical Characterization and Validation

Spectroscopic Data

- ¹H NMR (DMSO-d₆) : δ 3.72 (s, 3H, OCH₃), 4.41 (d, 2H, J = 5.6 Hz, CH₂N), 5.21 (s, 2H, NCH₂), 6.89–7.45 (m, 12H, Ar-H), 8.12 (s, 1H, imidazole-H), 10.23 (s, 1H, NH).

- IR (KBr) : ν 3320 (NH), 1685 (C=O), 1602 (C=N).

- Elemental Analysis : Calcd. for C₂₇H₂₄FN₃O₃: C, 68.48; H, 5.11; N, 8.87. Found: C, 68.42; H, 5.15; N, 8.83.

Purity and Yield Optimization

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1 | 90 | 98.5 |

| 2 | 88 | 97.8 |

| 3 | 78 | 96.2 |

| 4 | 85 | 99.1 |

Comparative Analysis of Synthetic Routes

Alternative methodologies were evaluated for critical steps:

Alkylation Alternatives

- Ultrasound-Assisted Reaction : Reduced reaction time to 6 hours but caused decomposition of the methoxy group (yield drop to 65%).

- Microwave Irradiation : Achieved 82% yield in 2 hours but required specialized equipment.

Carboxamide Formation

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions:

Oxidation: : Reacts with oxidizing agents like potassium permanganate, yielding oxidized derivatives.

Reduction: : Reduction with hydrogen in the presence of a catalyst can modify the benzyl groups.

Substitution: : Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzyl and imidazole rings.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and various halides for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The products of these reactions vary depending on the specific conditions but generally include modified derivatives of the original compound, featuring altered functional groups or oxidation states.

Scientific Research Applications

N-(4-fluorobenzyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide finds applications in:

Chemistry: : Used as a precursor or intermediate in organic synthesis and material science.

Medicine: : Investigated for its potential therapeutic effects, possibly targeting specific receptors or enzymes.

Industry: : Utilized in the development of new materials with specialized properties, such as polymers or coatings.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its imidazole and benzyl groups may bind to active sites, altering the function of the target molecule. Pathways involved can include inhibition or activation of enzymatic activity or modification of receptor-ligand interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Imidazole Carboxamide Family

1-(4-(4-Fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide ()

- Core Structure : Shares the imidazole-4-carboxamide backbone.

- Substituents : Replaces the target compound’s methoxyphenyl acetamido group with a phenyl carboxamide and a 4-fluorobenzamido group.

- The benzamido linkage (C=O adjacent to benzene) may increase rigidity compared to the acetamido (CH2-C=O) in the target compound, affecting conformational flexibility .

2.1.2. 1-(4-Aminobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-imidazole-4-carboxamide ()

- Core Structure: Imidazole-4-carboxamide with a 4-aminobenzyl substituent.

- Substituents : The 4-fluoro-2-methylphenyl group introduces steric hindrance (methyl) and moderate lipophilicity (fluoro).

- Key Differences : The primary amine (NH2) on the benzyl group enhances solubility but may reduce metabolic stability compared to the acetamido group in the target compound. The methyl group on the fluorophenyl ring could hinder target binding in sterically sensitive environments .

Triazole and Benzimidazole Derivatives ()

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones ()

- Core Structure : 1,2,4-triazole with sulfonyl and difluorophenyl groups.

Benzimidazole Derivatives ()

- Core Structure : Benzimidazole-5-carboxamide with dimethoxyphenyl and methoxyphenyl groups.

- Key Differences : The fused benzene-imidazole system increases aromatic surface area, which may improve DNA intercalation (common in antitumor agents). However, the methoxy groups’ positions (3,4 vs. 4-methoxy in the target compound) could influence selectivity in target binding .

Pharmacokinetic Comparison with 5-(Dimethyltriazeno)imidazole-4-carboxamide (DIC) ()

- Core Structure: Imidazole-4-carboxamide with a dimethyltriazeno group.

- Pharmacokinetics: DIC exhibits a plasma half-life of ~35 min in humans, with 43% renal excretion. The reactive triazeno group facilitates DNA alkylation (antitumor mechanism) but contributes to instability.

- Key Differences: The target compound’s benzyl and acetamido substituents likely enhance stability and reduce off-target alkylation risks. The absence of a triazeno group suggests a different mechanism, possibly enzyme inhibition or receptor antagonism .

Structural and Functional Data Table

*LogP (lipophilicity) and TPSA (topological polar surface area) estimated via computational modeling.

Key Research Findings

- Metabolic Stability : The acetamido linker (CH2-C=O) may resist enzymatic hydrolysis better than benzamido (C=O adjacent to benzene), as seen in analogs .

- Pharmacological Potential: While DIC’s triazeno group confers cytotoxicity, the target compound’s substituents suggest a more targeted mechanism, possibly with fewer side effects .

Biological Activity

N-(4-fluorobenzyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, synthesis, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H27ClFN3O3, with a molecular weight of approximately 459.9 g/mol. The compound features various functional groups that may contribute to its biological activity, particularly the imidazole and acetamido moieties.

| Property | Value |

|---|---|

| Molecular Formula | C24H27ClFN3O3 |

| Molecular Weight | 459.9 g/mol |

| CAS Number | Not specified |

Research indicates that compounds similar to this compound may act as positive allosteric modulators (PAMs) of the GABA-A receptor. This receptor is crucial for mediating inhibitory neurotransmission in the central nervous system, which suggests that this compound could have implications in treating neurological disorders .

Anticancer Activity

Preliminary studies have shown that imidazole derivatives possess anticancer properties. For instance, compounds targeting the aurora kinase enzyme have demonstrated efficacy in inhibiting tumor growth, which could be relevant for this compound as well . The structural characteristics of the imidazole ring are believed to play a significant role in these activities.

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Similar benzyl derivatives have shown varying degrees of activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the benzyl moiety can enhance biological efficacy .

Metabolic Stability

Studies on related compounds indicate that metabolic stability is a critical factor influencing their biological activity. For example, certain imidazole derivatives exhibit higher metabolic stability compared to conventional drugs like alpidem, which undergo rapid biotransformation leading to toxicity . The stability of this compound should be investigated further to assess its viability as a therapeutic agent.

Study 1: GABA-A Receptor Modulation

A study exploring the modulation of GABA-A receptors by imidazole derivatives found that specific substitutions at the benzyl position significantly enhanced binding affinity and receptor activation. This suggests that this compound could be optimized for better efficacy through structural modifications .

Study 2: Anticancer Efficacy

In vitro studies demonstrated that imidazole-based compounds exhibited cytotoxic effects on various cancer cell lines. These findings support the hypothesis that this compound may possess similar anticancer properties, warranting further investigation into its mechanism of action and therapeutic potential .

Study 3: Antimicrobial Properties

Research evaluating the antimicrobial activity of benzyl derivatives revealed promising results against several bacterial strains. The introduction of electron-withdrawing groups at specific positions on the benzene ring was found to enhance antimicrobial potency, indicating a potential pathway for optimizing this compound for improved efficacy against microbial infections .

Q & A

Q. Advanced Consideration :

- Side-reaction mitigation : Use of anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive intermediates. Monitoring reaction progress via TLC or HPLC reduces over-functionalization .

Which advanced spectroscopic and analytical techniques are critical for confirming the compound’s structure?

Q. Basic Research Focus

Q. Advanced Consideration :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic regions .

- X-ray crystallography : Provides absolute stereochemical confirmation if crystalline derivatives are obtainable .

What in vitro assays are recommended for preliminary evaluation of biological activity?

Q. Basic Research Focus

Q. Advanced Consideration :

- Selectivity profiling : Compare activity against related isoforms (e.g., Bcl-2 vs. Mcl-1 for apoptosis targets) to identify specificity .

How can researchers address poor aqueous solubility during pharmacological testing?

Q. Basic Research Focus

Q. Advanced Consideration :

- Prodrug derivatization : Introduce phosphate or glycosyl groups to enhance hydrophilicity, as demonstrated for analogous imidazole derivatives .

- Nanoparticle encapsulation : Lipid-based carriers (e.g., liposomes) improve bioavailability in preclinical models .

What strategies are effective for elucidating the compound’s mechanism of action?

Q. Advanced Research Focus

- Molecular docking : Simulate binding to proposed targets (e.g., Bcl-2 family proteins) using AutoDock Vina, referencing crystal structures from the PDB .

- CRISPR-Cas9 knockouts : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

How can structure-activity relationship (SAR) studies guide analog design?

Q. Advanced Research Focus

- Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., naphthyl) to probe steric/electronic effects .

- Bioisosteric replacement : Substitute the imidazole core with triazoles or pyrazoles to assess heterocycle dependency .

How should contradictory biological data between studies be resolved?

Q. Advanced Research Focus

- Assay standardization : Replicate experiments using identical cell lines (ATCC-verified), serum concentrations, and incubation times .

- Pharmacokinetic analysis : Measure plasma stability and metabolite formation to rule out off-target effects in vivo .

What criteria should guide the selection of in vivo models for preclinical testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.